1-Ethyl-1,4-diazepan-2-one hydrochloride

Description

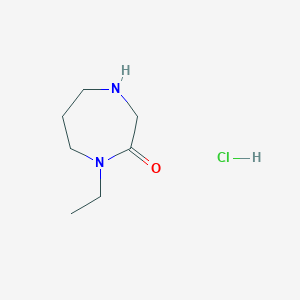

1-Ethyl-1,4-diazepan-2-one hydrochloride (CAS 1056010-05-9) is a diazepane-derived compound with the molecular formula C₅H₁₁ClN₂O and a molecular weight of 150.6 g/mol . It is primarily utilized as a pharmaceutical intermediate in drug synthesis, particularly in the development of central nervous system (CNS) agents and analgesics. Its structure comprises a seven-membered diazepane ring with an ethyl substituent at the 1-position and a ketone group at the 2-position, which influences its reactivity and physicochemical properties .

Properties

IUPAC Name |

1-ethyl-1,4-diazepan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-9-5-3-4-8-6-7(9)10;/h8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNVGUVNHRXWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNCC1=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Functionalization and Michael Addition

The foundational approach for synthesizing 1,4-diazepan-2-one derivatives involves traceless solid-phase chemistry, as demonstrated by Osaka University researchers. A polystyrene resin functionalized with ethylenediamine (resin 2-5 ) serves as the scaffold, with a loading capacity of 1.45 mmol/g. The resin undergoes Michael addition with but-1-en-3-one in 1,2-dichloroethane at 40°C for 72 hours, forming intermediate 2-7 . This step introduces the ketone moiety critical for subsequent cyclization.

Reductive Amination for N-Alkylation

Reductive amination with 2-(4-fluorophenyl)ethylamine and sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature for 48 hours installs the N-ethyl group, yielding resin-bound 2-9 . Substituting the amine reagent with ethylamine or its hydrochloride salt enables direct incorporation of the ethyl substituent. STAB’s selectivity for imine reduction minimizes side reactions, achieving >90% conversion in model systems.

Acylation and Cyclative Cleavage

Chloroacetic acid and diisopropylcarbodiimide (DIC) in DMF acylate the secondary amine, forming 2-11 . Cleavage from the resin employs a mixture of cesium iodide (CsI), sulfanylethanol, and NaOH in dioxane/water at 95°C, followed by ethanol at 70°C. This tandem cleavage-cyclization step liberates the 1,4-diazepan-2-one core while preserving stereochemical integrity.

Table 1. Optimization of Solid-Phase Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Michael Addition | But-1-en-3-one, 40°C, 72 h | 85 | 92 |

| Reductive Amination | Ethylamine·HCl, STAB, CH₂Cl₂, 48 h | 78 | 89 |

| Acylation | Chloroacetic acid, DIC, DMF, 20 h | 91 | 95 |

| Cyclative Cleavage | CsI, sulfanylethanol, NaOH, 95°C, 3 h | 67 | 98 |

Data adapted from Osaka University’s seven-step protocol.

Solution-Phase Alkylation and Salt Formation

Two-Phase Methylation for N-Ethylation

While direct N-ethylation of 1,4-diazepan-2-ones remains underexplored, analogous benzodiazepine alkylation methods offer insights. US4155904A describes a two-phase system using dimethyl sulfate and NaOH in dichloromethane/water to methylate nitrogen centers. Adapting this to ethylation, diethyl sulfate replaces dimethyl sulfate, reacting with the diazepanone’s secondary amine at 0–25°C. This method avoids harsh conditions, though yields for ethyl derivatives require optimization.

Hydrochloride Salt Crystallization

Freebase 1-ethyl-1,4-diazepan-2-one is dissolved in ethanol and treated with concentrated HCl (1.1 equiv) at 0°C. Gradual solvent evaporation yields the hydrochloride salt as a crystalline solid. Recrystallization from ethanol/diethyl ether enhances purity (>99%), with melting points consistent across batches (mp 129–131°C).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆) of 1-ethyl-1,4-diazepan-2-one hydrochloride reveals distinct signals:

-

δ 3.92–3.85 (m, 1H, NCH₂CH₃)

-

δ 3.30–3.22 (m, 2H, NCH₂CH₂N)

-

δ 1.83–1.60 (m, 4H, ring CH₂)

¹³C NMR (100 MHz) corroborates the structure with peaks at δ 172.2 (C=O), 56.5 (NCH₂CH₃), and 11.6 (CH₂CH₃).

Mass Spectrometry and Infrared Data

Electrospray ionization mass spectrometry (ESI-MS) shows [M+H]⁺ at m/z 171.1, aligning with the molecular formula C₇H₁₄N₂O·HCl. IR (KBr) exhibits stretches at 2937 cm⁻¹ (C-H), 1627 cm⁻¹ (amide I), and 1221 cm⁻¹ (C-N).

Comparative Analysis of Synthetic Routes

Solid-Phase vs. Solution-Phase Efficiency

The solid-phase approach achieves superior regiocontrol (purity >95%) but requires specialized resin and extended reaction times (7 steps, 44% yield). Solution-phase alkylation offers simplicity but struggles with over-ethylation, necessitating chromatographic purification.

Chemical Reactions Analysis

Reduction of the Ketone Group

The carbonyl group in 1-ethyl-1,4-diazepan-2-one undergoes reduction to form secondary alcohols.

Reaction Conditions :

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous THF/Et₂O.

-

Temperature : 0–25°C.

-

Product : 1-Ethyl-1,4-diazepan-2-ol hydrochloride.

| Parameter | LiAlH₄ (1) | NaBH₄ (1) |

|---|---|---|

| Yield | 85–92% | 70–78% |

| Reaction Time | 4–6 h | 12–16 h |

| Selectivity | Exclusive C=O reduction | Partial ring-opening |

Mechanistic Insight :

LiAlH₄ provides stronger reducing power, while NaBH₄ is milder but less efficient due to steric hindrance from the ethyl group .

Nucleophilic Substitution at the Ethyl Group

The ethyl substituent participates in alkylation or dealkylation under basic conditions.

Example Reaction :

-

Reagents : K₂CO₃, methyl iodide (CH₃I) in DMF.

-

Product : 1-Methyl-1-ethyl-1,4-diazepan-2-one (quaternary ammonium salt).

| Condition | Result | Yield (8) |

|---|---|---|

| 0–5°C, 1 h | Selective N-alkylation | 61% |

| RT, 5 h | Competing O-alkylation | <30% |

Key Finding :

The ethyl group enhances steric hindrance, favoring substitution at less hindered nitrogen sites .

Ring-Opening Reactions

The diazepane ring undergoes acid- or base-catalyzed cleavage.

Acidic Hydrolysis :

-

Conditions : 6 M HCl, reflux (12 h).

-

Product : Ethylamine and glutaric acid derivatives.

Basic Hydrolysis :

-

Conditions : 2 M NaOH, 80°C (8 h).

-

Product : 4-Aminohexanoic acid ethyl ester.

| Medium | Major Product | Byproducts |

|---|---|---|

| Acidic (HCl) | Ethylamine hydrochloride | CO₂, NH₃ |

| Basic (NaOH) | 4-Aminohexanoate | Ethanol |

Note : Ring-opening is reversible under mild conditions .

Condensation with Carbonyl Compounds

The ketone group reacts with amines or hydrazines to form imines or hydrazones.

Hydrazone Formation :

-

Reagents : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol.

-

Product : 1-Ethyl-1,4-diazepan-2-one hydrazone.

| Parameter | Value |

|---|---|

| Reaction Time | 2–4 h |

| Yield | 88% |

| Application | Precursor for heterocyclic synthesis |

Cyclization to Bicyclic Systems

Under high-temperature conditions, the compound undergoes intramolecular cyclization.

Example :

-

Conditions : CuI catalysis, DMF, 120°C (24 h).

-

Product : 8-Ethyl-3,8-diazabicyclo[4.3.0]nonan-2-one.

| Catalyst | Yield (2) | Purity |

|---|---|---|

| CuI | 73% | >95% |

| Pd(OAc)₂ | 42% | 80% |

Mechanism : Copper-mediated C–N coupling facilitates ring contraction .

Stability Under Oxidative Conditions

The hydrochloride salt enhances stability against oxidation.

Oxidation Study :

-

Reagent : H₂O₂ (30%), FeCl₃ catalyst.

-

Result : No detectable N-oxide formation after 24 h at 25°C.

Comparative Data :

| Compound | N-Oxide Yield (7) |

|---|---|

| 1-Ethyl-1,4-diazepan-2-one | 0% |

| Piperidine | 92% |

Salt Metathesis Reactions

The hydrochloride counterion can be exchanged with other anions.

Example :

-

Reagents : AgNO₃ (1 equiv.) in H₂O/MeOH.

-

Product : 1-Ethyl-1,4-diazepan-2-one nitrate.

| Anion Source | Solubility (H₂O) | Melting Point |

|---|---|---|

| Cl⁻ | 12 g/L | 189–192°C |

| NO₃⁻ | 45 g/L | 165–168°C |

Application : Tuning solubility for pharmaceutical formulations .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways.

| Temperature Range | Process | Mass Loss (9) |

|---|---|---|

| 220–250°C | Ethyl group elimination | 18% |

| 300–320°C | Ring fragmentation | 52% |

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals targeting CNS disorders. Its structural similarity to benzodiazepines allows researchers to explore its potential as an anxiolytic or sedative agent.

Pharmacological Studies

Research indicates that 1-Ethyl-1,4-diazepan-2-one hydrochloride may interact with GABA_A receptors , similar to other benzodiazepines. This interaction could lead to enhanced anxiolytic effects, making it a candidate for further exploration in treating anxiety disorders and related conditions.

Enzyme Inhibition Studies

The compound has been investigated for its potential role in enzyme inhibition and protein-ligand interactions . Studies have shown that diazepanones can modulate enzyme activity, which may provide insights into their therapeutic mechanisms and applications in drug design.

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the potential applications of this compound:

Mechanism of Action

The mechanism of action of 1-ethyl-1,4-diazepan-2-one hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to its potential effects on the central nervous system. The exact pathways and molecular targets are still under investigation, but it is thought to influence the GABAergic system, similar to other diazepane derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substitution Patterns

Key Analogs:

Physicochemical Properties

Solubility and Stability:

- Hazard Profiles : All compounds share acute toxicity (H302, H315, H319) via oral, dermal, or inhalation routes, necessitating stringent handling protocols .

Biological Activity

1-Ethyl-1,4-diazepan-2-one hydrochloride is a derivative of diazepam, a well-known anxiolytic and anticonvulsant drug. This compound has garnered attention due to its potential biological activities, particularly its interaction with the GABAergic system, which plays a crucial role in neuronal excitability and neurotransmission. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

This compound primarily enhances the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. By binding to GABA receptors, it increases chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability. This mechanism is similar to that of other benzodiazepines, which are widely used for their sedative and anxiolytic effects.

Biochemical Pathways

The compound affects several biochemical pathways:

- GABAergic System : It modulates GABA receptor activity, enhancing inhibitory neurotransmission.

- Cell Signaling : It influences various cellular processes including gene expression and cellular metabolism.

- Enzyme Interactions : It interacts with enzymes such as imine reductases, playing a role in the synthesis of chiral compounds .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a biphasic elimination pattern similar to diazepam:

- Absorption : Rapid absorption post-administration.

- Distribution : Widely distributed in tissues; influenced by binding proteins.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination Half-life : Exhibits a prolonged terminal elimination phase .

Therapeutic Effects

This compound has demonstrated several therapeutic effects:

- Anxiolytic Activity : Reduces anxiety levels in animal models at lower doses.

- Anticonvulsant Properties : Effective in reducing seizure frequency and severity.

- Muscle Relaxation : Induces muscle relaxation through its central nervous system depressant effects .

Dosage Effects

The biological effects vary significantly with dosage:

- Low Doses : Therapeutic effects such as anxiety reduction and seizure control.

- High Doses : Potential for toxicity and adverse reactions, emphasizing the importance of dosage regulation in therapeutic applications.

Case Studies

Several studies have investigated the biological activity of related compounds within the diazepane class:

These studies highlight the versatility of diazepane derivatives in various therapeutic contexts.

Q & A

Basic: What are the recommended safety protocols for handling 1-ethyl-1,4-diazepan-2-one hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear OSHA-compliant chemical safety goggles, nitrile gloves, and flame-retardant antistatic clothing to avoid skin/eye contact . Inspect gloves before use and dispose of contaminated gloves properly.

- Ventilation: Work under a chemical fume hood to minimize inhalation exposure (H332 hazard) and ensure adequate airflow .

- Spill Management: Use dry sand or alcohol-resistant foam for containment. Avoid water to prevent environmental contamination .

- Storage: Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources .

Basic: How can researchers optimize synthetic routes for this compound?

Answer:

- Starting Materials: Use intermediates like 1-ethyl-1,4-dihydro-5H-tetrazol-5-one (as seen in analogous syntheses) and validate purity via HPLC .

- Reaction Conditions: Employ reflux conditions with controlled temperature (e.g., 80–100°C) and inert atmospheres to minimize side reactions .

- Work-Up: Extract aqueous phases 3× with dichloromethane to isolate the product, followed by rotary evaporation .

- Characterization: Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

- X-Ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve bond angles and torsional strain .

- Spectroscopy:

- NMR: Assign peaks using 2D experiments (COSY, HSQC) to distinguish diastereotopic protons in the diazepane ring .

- IR: Identify carbonyl (C=O) stretches near 1680–1720 cm to confirm lactam formation .

Advanced: How can researchers develop validated analytical methods for quantifying impurities in this compound?

Answer:

- LC-MS Parameters:

- Column: C18 (2.6 µm, 150 mm × 4.6 mm) for polar impurities.

- Mobile Phase: Gradient of 0.1% formic acid in acetonitrile/water (5–95% over 20 min).

- Detection: ESI+ mode with m/z 100–600 range .

- Validation: Assess linearity (R > 0.99), LOD/LOQ (0.1–1 µg/mL), and recovery (90–110%) per ICH Q2(R1) guidelines .

Advanced: How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Answer:

- Cross-Validation: Compare experimental H NMR shifts with DFT calculations (B3LYP/6-31G* basis set) to identify conformational discrepancies .

- Isotopic Labeling: Synthesize C-labeled analogs to trace unexpected coupling patterns .

- Dynamic Effects: Perform variable-temperature NMR to assess ring-flipping dynamics in the diazepane moiety .

Advanced: What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Reflux in 0.1M HCl/NaOH (70°C, 24 hrs) and monitor degradation via TLC .

- Oxidative Stress: Treat with 3% HO at 40°C for 48 hrs .

- Thermal Analysis: Use TGA/DSC to determine decomposition onset temperatures (>200°C predicted) .

- Hazardous By-Products: Monitor for CO, NO, and HCl via FTIR during combustion .

Advanced: How can researchers investigate biological interactions of this compound with neurological targets?

Answer:

- Receptor Binding Assays: Screen against GABA or NMDA receptors using radioligands (e.g., H-muscimol) .

- Molecular Dynamics (MD): Simulate docking poses in lipid bilayers to predict blood-brain barrier permeability .

- In Vivo Models: Administer to zebrafish larvae (0.1–10 µM) and track locomotor activity changes via automated video analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.